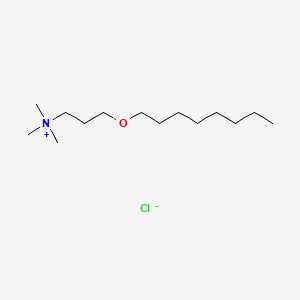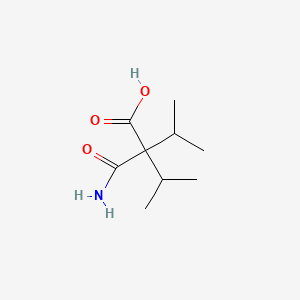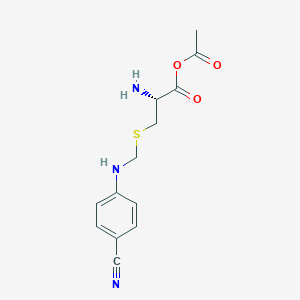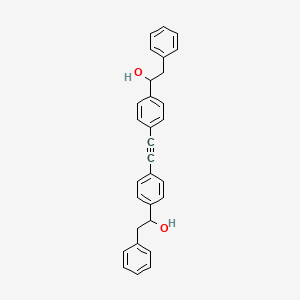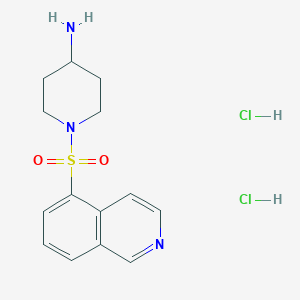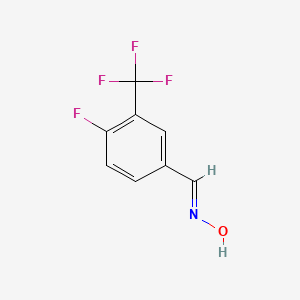
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C8H4F4NO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and it contains both fluoro and trifluoromethyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime can undergo several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime depends on its specific application. In general, the presence of the oxime group allows it to act as a ligand, forming complexes with metal ions. The fluoro and trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of both fluoro and trifluoromethyl groups, which significantly alter its chemical properties compared to similar compounds
Propiedades
Fórmula molecular |
C8H5F4NO |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
(NE)-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-2-1-5(4-13-14)3-6(7)8(10,11)12/h1-4,14H/b13-4+ |
Clave InChI |
ALVPYOMTFBJWKK-YIXHJXPBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/O)C(F)(F)F)F |
SMILES canónico |
C1=CC(=C(C=C1C=NO)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



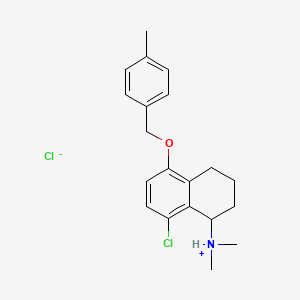
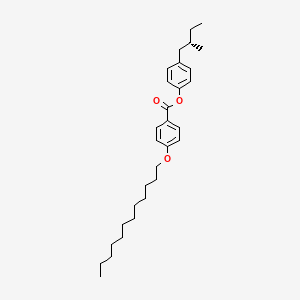
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

